(s)-2-Methylaziridine

Overview

Description

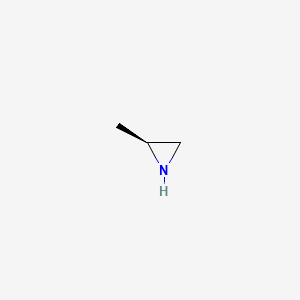

(S)-2-Methylaziridine (CAS 75-55-8) is a chiral three-membered heterocyclic compound containing a nitrogen atom and a methyl substituent at the 2-position of the aziridine ring. Its stereochemistry arises from the asymmetric nitrogen center, which influences its reactivity and physical properties. This compound is highly volatile, a characteristic exploited in synthetic procedures where it can be removed via evaporation during reactions involving aziridine derivatives .

Synthesis and Resolution:

this compound is synthesized via stereoselective methods, such as the ring-opening of bromomethyl derivatives followed by chromatographic separation of enantiomers. For example, 2-bromomethyl-1-[1(S)-phenylethyl]-2-methylaziridine diastereomers were resolved using silica gel chromatography to isolate optically pure (S)-configured products .

Scientific Research Applications

Organic Synthesis

(S)-2-Methylaziridine is utilized in the synthesis of various nitrogen-containing compounds. Its reactivity allows for the formation of substituted 1,2-diamines through regioselective nucleophilic ring-opening reactions. For instance, the reaction with methylamine leads to the formation of specific diamines that are important in pharmaceutical chemistry .

Methyleneaziridines

Methyleneaziridines (MAs), a subclass of aziridines, have shown great potential in organic transformations due to their unique structural properties. Research indicates that MAs can be synthesized from this compound through various methods, including cyclization reactions using bases like sodium amide (NaNH₂) and organolithium reagents . These derivatives are valuable for further functionalization and can lead to complex molecular architectures.

Polymer Production

This compound serves as an intermediate in the production of polymers, coatings, adhesives, textiles, and paper finishes . Its reactivity allows it to participate in polymerization processes, contributing to the development of materials with enhanced properties.

Coatings and Adhesives

The compound's ability to form cross-links in polymer matrices makes it suitable for use in coatings and adhesives. It enhances the durability and adhesion properties of these materials, making them ideal for industrial applications.

Anticancer Studies

Research has demonstrated that this compound exhibits mutagenic properties and has been linked to carcinogenic effects in experimental models. Studies involving its administration in rats revealed the induction of various tumors, including mammary adenocarcinomas and gliomas . This highlights the need for caution when handling this compound but also points to its potential role in cancer research as a model for studying carcinogenic mechanisms.

Synthesis of Bioactive Compounds

The compound is also explored as a building block for synthesizing bioactive molecules. Its ability to undergo stereoselective transformations allows chemists to create compounds with specific biological activities, which can be useful in drug discovery .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Shipman et al., 2006 | Investigated the synthesis and reactivity of methyleneaziridines | Developed methods for synthesizing complex nitrogen-containing compounds |

| De Kimpe et al., 1994 | Explored base-induced reactions involving this compound | Highlighted its utility in creating functionalized aziridines |

| Qing et al., 2020 | Studied benzoylation reactions with trifluoromethylated propargylamines | Demonstrated novel synthetic pathways leading to methyleneaziridines |

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its high ring strain (∼27 kcal/mol). Common nucleophiles include amines, alcohols, thiols, and anilines, leading to substituted 1,2-diamines or amino alcohols.

Reaction Pathways and Mechanisms

-

Ammonia/Alcohols : Attack occurs at the less substituted carbon (C1) via an SN2 mechanism, yielding 1,2-diamines or β-amino alcohols.

-

Thiols : Thiolates preferentially attack the methyl-substituted carbon (C2), forming thioether derivatives.

Computational Insights :

-

CCSD(T)-F12a/cc-pVDZ-F12 calculations reveal a barrier height of 20–44 kJ/mol for ring-opening, depending on the nucleophile and transition state geometry .

-

Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, enhancing reaction rates by 3–5× compared to nonpolar solvents .

Polymerization Reactions

(S)-2-Methylaziridine undergoes cationic and anionic ring-opening polymerization (ROP) to form polypropylenimines.

Key Findings:

-

Anionic ROP : Initiated by n-BuLi, chain propagation proceeds with minimal termination (k<sub>p</sub>/k<sub>t</sub> = 1,100) due to steric hindrance from the methyl group .

-

Cationic ROP : Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) yield branched polymers with M<sub>n</sub> up to 15,000 Da and Đ = 1.2–1.5 .

| Initiator | Temp (°C) | M<sub>n</sub> (Da) | Đ | Polymer Type |

|---|---|---|---|---|

| n-BuLi | −78 | 8,500 | 1.1 | Linear |

| BF<sub>3</sub>·OEt<sub>2</sub> | 25 | 12,000 | 1.4 | Branched |

Mechanistic Note :

-

The methyl group sterically shields the nitrogen lone pair, reducing backbiting and chain-transfer reactions .

Alkylation and Arylation Reactions

This compound acts as an alkylating agent, transferring its methyl or aziridinyl group to biological macromolecules or synthetic substrates.

Examples:

-

DNA Alkylation : Forms N7-guanine adducts, inducing mutagenic lesions (IC<sub>50</sub> = 12 μM in Salmonella assays) .

-

Grignard Reagents : Reacts with RMgX to form β-alkylated amines (e.g., PhMgBr yields 2-phenyl-1-aminopropane, 92% yield) .

Kinetic Data :

-

Second-order rate constant (k<sub>2</sub>) for guanine alkylation: 3.8 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> at pH 7.4 .

Oxidation:

-

Peracid Oxidation : Forms N-oxide derivatives (e.g., with mCPBA, 95% yield) .

-

Ozone : Cleaves the ring to generate aldehydes and nitriles.

Reduction:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying (S)-2-Methylaziridine in laboratory settings?

this compound is highly reactive and volatile (boiling point: 66–67°C) . Synthesis typically involves alkylation of amines under controlled conditions to avoid polymerization. Purification requires low-temperature distillation due to its low melting point (–65°C) and sensitivity to moisture. Liquid-liquid equilibrium studies (e.g., using chloroform/water systems) can optimize solvent selection for extraction . Ensure inert atmospheres (e.g., N₂) during handling to prevent oxidation.

Q. How can researchers safely monitor airborne this compound in laboratory environments?

A validated method involves derivatizing airborne this compound with 2,4,6-trinitrobenzenesulfonic acid (TNBS) during sampling, followed by HPLC-UV analysis. TNBS stabilizes the analyte, enabling sensitive detection (detection limit: ~0.1 ppm) . Calibration standards should use purified TNBS-methylaziridine adducts rather than the volatile parent compound.

Q. What spectroscopic techniques are suitable for characterizing this compound’s stereochemical purity?

Vibrational circular dichroism (VCD) is effective for probing enantiomeric purity. The VCD spectrum of (R)-2-Methylaziridine in the 800–1500 cm⁻¹ range shows distinct peaks for methyl deformations and NH bending, dominated by the trans invertomer . Computational modeling (e.g., 6-31G*(0.3) basis set) can validate experimental spectra and predict rotatory strengths .

Advanced Research Questions

Q. How can conflicting mutagenicity data between bacterial and mammalian models be resolved?

this compound induces mutations in Salmonella and mitotic recombination in S. cerevisiae but shows inconsistent results in mammalian cells (e.g., no transformation in C3H 10T½ cells under standard assays) . To reconcile discrepancies:

- Use repair-deficient cell lines (e.g., Drosophila with impaired DNA repair) to mimic bacterial sensitivity .

- Compare alkylation patterns (e.g., via LC-MS/MS) across models to identify target-specific DNA adducts.

- Control for metabolic activation differences using S9 liver fractions in in vitro assays.

Q. What methodologies optimize regioselective reactions involving this compound, such as CO₂ fixation?

Catalytic systems like MCM-41-supported dicationic imidazolium ionic liquids (e.g., MCM-41@ILLaCl₄) enhance regioselectivity in 2-oxazolidinone synthesis. Key parameters:

- Temperature: 50°C maximizes yield (kinetic control) .

- CO₂ pressure: 0.7 MPa balances reactivity and side-product formation .

- Catalyst loading: 5 wt% relative to substrate minimizes cost while maintaining efficiency .

Monitor reaction progress via in situ FTIR to track CO₂ consumption.

Q. How can computational models improve the interpretation of this compound’s chiroptical properties?

Ab initio methods (e.g., Vibronic Coupling Theory) predict VCD spectra by modeling cis and trans invertomers. Key steps:

- Apply uniformly scaled quantum mechanical force fields to account for vibrational modes .

- Compare predicted spectra with experimental data to identify dominant diastereomers (e.g., trans isomer due to higher stability) .

- Validate models using cobalt(III) complexes, where X-ray structures confirm N-configuration preferences (e.g., N(R)-[Co(R-meaz)(NH₃)₅]³⁺) .

Q. What strategies mitigate risks when handling this compound given its IARC Group 2B classification?

- Use closed-system reactors and PPE (gloves, respirators) to minimize inhalation/contact .

- Implement biological monitoring (e.g., urinary alkylated DNA adducts) for exposed personnel.

- Substitute with less toxic aziridines (e.g., 2-ethyl derivatives) in polymer cross-linking applications where feasible .

Q. How can researchers address data gaps in human carcinogenicity studies for this compound?

- Conduct epidemiological studies in occupational cohorts (e.g., polymer manufacturing) with historical exposure data .

- Use quantitative structure-activity relationship (QSAR) models to extrapolate from animal data (e.g., rodent tumor incidence) to human risk .

- Compare mutagenicity profiles with known human carcinogens (e.g., ethylene oxide) to assess hazard similarity .

Q. Methodological Notes

- Data Contradictions : Address discrepancies (e.g., bacterial vs. mammalian mutagenicity) by standardizing assay conditions (pH, metabolic activation) and validating with orthogonal methods (e.g., comet assay + γH2AX foci detection) .

- Stereochemical Analysis : Separate diastereomers via chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or crystallography .

Comparison with Similar Compounds

Physicochemical Properties :

- Volatility : Its low boiling point facilitates purification by distillation or evaporation .

- Optical Activity : The specific rotation ([α]D<sup>28</sup> = -48.4) confirms its chirality, critical for asymmetric synthesis .

- Spectroscopic Features : Vibrational circular dichroism (VCD) studies reveal dominance of the trans invertomer due to opposing rotatory strengths in the cis and trans diastereomers .

Applications :

Primarily used as a chemical intermediate, (S)-2-methylaziridine modifies polymers, dyes, and pharmaceuticals. Its derivatives enhance adhesion in latex resins, cellulose bonding in textiles, and viscosity control in lubricants .

Reactivity in Ring-Opening Reactions

This compound exhibits regioselectivity dependent on substituents. For example:

- Cbz- vs. Bz-Substituted Derivatives : Cbz-2-methylaziridine undergoes ring-opening at the less hindered β-carbon, while the Bz derivative reacts at the α-carbon. This contrast highlights electronic and steric effects of protecting groups .

- Fluoride-Mediated Ring-Opening : In reactions with [<sup>18</sup>F]fluoride, 2-methylaziridine derivatives show exclusive attack at the methyl-substituted β-carbon, unlike unsubstituted aziridines .

Table 1: Regioselectivity in Ring-Opening Reactions

| Compound | Regioselectivity (Site) | Key Influencing Factor | Reference |

|---|---|---|---|

| Cbz-2-methylaziridine | β-carbon | Steric hindrance | |

| Bz-2-methylaziridine | α-carbon | Electronic effects | |

| Unsubstituted aziridine | Mixed | N/A |

Polymerization Behavior

Cationic Ring-Opening Polymerization (CROP) :

- 2-Methylaziridine: Forms highly branched polypropylenimine (similar to hbPEI) but suffers termination due to nucleophilic quenching by tertiary amines.

- 2-Phenylaziridine : Yields low-molecular-weight polymers (≤3000 g/mol) due to rapid termination. Methyl triflate initiation marginally improves outcomes by stabilizing aziridinium ions .

Table 2: Polymerization Performance of 2-Substituted Aziridines

Toxicity and Regulatory Status

- This compound: Classified as a Group 2B carcinogen (reasonably anticipated human carcinogen) due to tumor induction in rats .

- Ethylaziridine Derivatives : Used in bonding agents (e.g., SCOMET-listed 1,1R,1S-trimesoyl-tris(2-ethylaziridine)), but toxicity data are less well-documented compared to 2-methylaziridine .

Environmental Impact :

- Degradation : Hydrolyzes in water (half-life: 17.5 days) and reacts with hydroxyl radicals in air (half-life: 1.6 days). Minimal groundwater leaching due to rapid degradation .

- Releases : U.S. environmental releases peaked at 1,482 lb in 2009, primarily to air .

Comparison with Epoxides

Structural Analogues :

- 2-Methyloxirane (Epoxide Analog) : Exhibits distinct VCD spectra due to differences in ring strain and electronic environment. The trans invertomer dominates in 2-methylaziridine, whereas epoxides lack invertomerism .

- Reactivity : Epoxides generally undergo nucleophilic ring-opening more readily than aziridines due to higher ring strain.

Properties

IUPAC Name |

(2S)-2-methylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDGMOYKSFPLSE-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-28-0, 52340-20-2 | |

| Record name | Aziridine, 2-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylenimine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENIMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7NRU400W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.